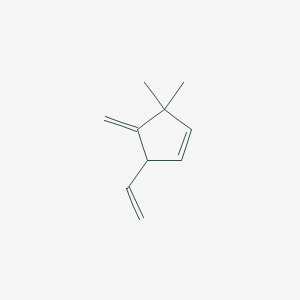![molecular formula C12H8O6 B14380487 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid CAS No. 89966-26-7](/img/structure/B14380487.png)
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid is an organic compound characterized by a complex structure that includes a phenyl group, a hydroxy group, and a dioxooxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a phenyl-substituted aldehyde with a dioxooxolane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxooxolane ring can be reduced to form a dihydroxy derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- 3-[Methoxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-sulfonic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dioxooxolane groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
89966-26-7 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-8(6-4-2-1-3-5-6)7-9(14)12(17)18-10(7)11(15)16/h1-5,10,13H,(H,15,16) |
InChI Key |
FYDYYPVEFYQOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


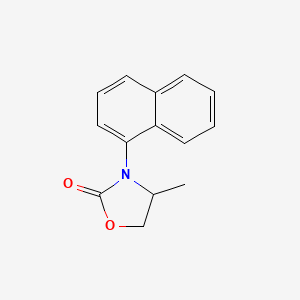
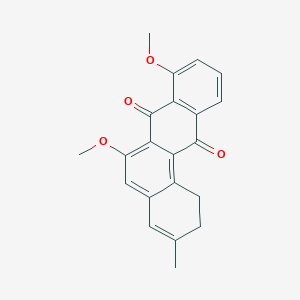
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
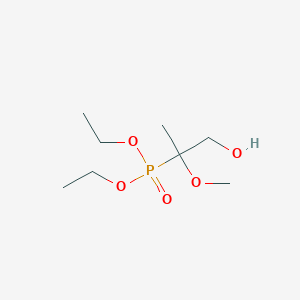





![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
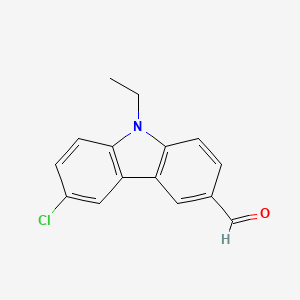
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
